
Myxochromide B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxochromide B3 is a natural product found in Myxococcus with data available.
Q & A
Basic Research Questions
Q. What are the core genetic elements and biosynthetic pathways responsible for Myxochromide B3 production?
this compound biosynthesis is governed by the mch gene cluster, which includes three key genes:
- mchA : Encodes a type I iterative polyketide synthase (PKS) that synthesizes polyunsaturated lipid chains.
- mchB and mchC : Encode nonribosomal peptide synthetase (NRPS) subunits that assemble the peptide core.
- mchD : A putative membrane protein with undetermined function . Phylogenetic studies indicate the A-type mch cluster is ancestral, with diversification arising from mutations in mchC (e.g., domain rearrangements, substrate specificity shifts). Heterologous expression in Myxococcus xanthus DK1622 confirms functional BGC activity .
Q. Which experimental methods are critical for detecting and quantifying this compound in microbial cultures?
- UPLC-MS : Used to analyze crude extracts, identify retention times, and validate molecular masses (e.g., this compound: [M+H]⁺ ≈ 1045.6).
- NMR spectroscopy : Essential for structural elucidation of peptide cores and lipid sidechains.
- Southern blot/PCR : Verifies chromosomal integration of synthetic BGCs in heterologous hosts . For quantification, authentic reference standards are compared against peak areas in UPLC-MS chromatograms .
Q. How does heterologous expression in Myxococcus xanthus compare to native producers for this compound yield?
M. xanthus DK1622ΔmchA-tet achieves comparable or higher yields than native strains when synthetic BGCs are optimized. For example:
BGC Type | Yield (mg L⁻¹) | Key Modification |
---|---|---|
A-type | ~8 | Native promoter |
B-type | >8 | Native promoter |
A-type | ~480 (60×) | PTn5 promoter |
Promoter engineering (e.g., PTn5) significantly enhances transcription efficiency . |
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound production titers across engineered BGCs?
Discrepancies often stem from:
- Transcriptional efficiency : Native promoters vary in strength; replacing them with constitutive promoters (e.g., PTn5) increases yields .
- Genetic instability : Repetitive sequences in synthetic BGCs may cause recombination. Southern blotting confirms chromosomal stability .
- Substrate channeling : Hybrid NRPS subunits (e.g., MchB/MchC chimeras) may disrupt domain interactions, reducing yields. UPLC-MS and isotopic labeling track biosynthetic bottlenecks .
Q. How can combinatorial biosynthesis expand this compound structural diversity?
- NRPS subunit swapping : Recombining mchB and mchC from different pathways (e.g., A+S hybrids) generates novel lipopeptides. For instance, hybrid AS-type myxochromides showed 60% higher yields than native A-type .
- Domain engineering : Inactivating condensation (CP) or adenylation (A) domains alters peptide length. CP4 inactivation in A-type BGCs produced myxochromide D, while module duplication yielded lipoheptapeptides .
- Evolution-guided design : Mimicking natural mutations (e.g., An-CPn deletions) regenerates ancestral variants .
Q. What methodological challenges arise in structural validation of novel Myxochromide derivatives?
- Low yields : Hybrid myxochromides (e.g., SC-type) require large-scale fermentation and labor-intensive purification .
- Stereochemical ambiguity : Marfey’s method and chiral HPLC resolve D/L-amino acid configurations, but non-canonical domains (e.g., E domains in MchBS) may introduce unexpected stereochemistry .
- MS/MS limitations : Isomeric derivatives (e.g., methyl group variations) require high-resolution NMR for differentiation .
Contradictions and Open Questions
- Transcription vs. translation efficiency : While promoter engineering boosts transcription, codon optimization or ribosomal binding site (RBS) tuning may further enhance translation .
- Functional role of mchD : Its absence in heterologous systems does not impede production, suggesting a regulatory rather than biosynthetic role .
Propiedades
Fórmula molecular |
C51H74N8O10 |
---|---|
Peso molecular |
959.2 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |
InChI |
InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1 |
Clave InChI |
BBDFZPOSUPYDAK-BZPNHCEISA-N |
SMILES isomérico |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
SMILES canónico |
CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
Sinónimos |
myxochromide B3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.